molecular formula C3H3N3OS B1266815 1,2,3-Thiadiazole-4-carboxamide CAS No. 4100-20-3

1,2,3-Thiadiazole-4-carboxamide

Cat. No.: B1266815
CAS No.: 4100-20-3
M. Wt: 129.14 g/mol
InChI Key: INWVNNCOIIHEPX-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-4-carboxamide is a heterocyclic compound that is widely used in the field of organic chemistry, as well as in drug development, due to its unique properties. It has been found to have a wide range of applications, from its use as a building block for drug synthesis to its ability to act as a catalyst in the synthesis of other molecules.

Scientific Research Applications

Anti-inflammatory Activity

  • A study synthesized new compounds containing 1,3,4-thiadiazole with pyrazole-3-carboxamides and pyrrole-3-carboxamide moieties. Several of these compounds demonstrated significant anti-inflammatory activity, comparable to the standard drug indomethacin (Maddila et al., 2016).

Synthesis Methodologies

  • An innovative organocatalytic approach for synthesizing 1,2,4-selenadiazole and thiadiazole scaffolds was developed. This method overcame limitations of previous approaches, yielding high-quality products without toxic by-products (Putta et al., 2018).

Structural and Chemical Properties

  • Research on 5-amino-1,2,3-thiadiazole-4-carbothioamides revealed a reversible rearrangement to 5-NR-amino-1,2,3-thiadiazole-4-carbothioamides, expanding our understanding of these compounds' chemical behavior (Dankova et al., 1988).

Hybrid Compound Synthesis

  • A hybrid compound combining 1,2,3-thiadiazole and 1,2,3-triazole rings was synthesized. These hybrids show potential due to the beneficial properties of both heterocycles (Tokareva et al., 2019).

DNA Methylation and Cancer Research

  • New 1,2,4-triazole and 1,3,4-thiadiazoles derivatives were created to study their effect on DNA methylation in tumor cells. This research could have implications for cancer treatment (Hovsepyan et al., 2019).

Plant Activators

  • Novel plant activators based on 1,2,3-thiadiazole-carboxylate were developed. These showed efficacy against various plant diseases, presenting a new avenue for agricultural applications (Qingshan et al., 2013).

Antibacterial Activity

  • A range of 1,3,4-thiadiazole derivatives were synthesized, showing moderate to good antibacterial efficacy against several bacteria, suggesting potential for drug development (Qu et al., 2018).

Inhibitory Activity

  • A study on 1,3,4-thiadiazole-sulfonamides revealed their inhibitory activity against carbonic anhydrase enzymes, with potential implications for designing selective inhibitors (Avvaru et al., 2010).

Plant Protection

  • Research on 1,2,3-thiadiazole and isothiazole-based compounds as plant elicitors showed they could stimulate plant immunity against pathogens, offering an alternative to traditional plant protection methods (Yang et al., 2021).

Antivirus Activity

  • Compounds with 1,2,3-thiadiazole structure showed antivirus activity against Tobacco mosaic virus and Cucumber mosaic virus, highlighting their potential in antiviral applications (Wu Zhi-bin, 2013).

ROS Induction in Plants

  • Synthetic 1,2,3-thiadiazole compounds were studied for their impact on γ-aminobutyric acid levels and reactive oxygen species in lentil plants, suggesting their role in plant stress responses (AL-Quraan et al., 2015).

Synthesis of Novel Derivatives

Mechanism of Action

Safety and Hazards

According to the safety data sheet, it is recommended to wear personal protective equipment/face protection when handling 1,2,3-Thiadiazole-4-carboxamide. Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

The 1,2,3-thiadiazole moiety occupies a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

Biochemical Analysis

Biochemical Properties

1,2,3-Thiadiazole-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . Additionally, this compound interacts with proteins involved in DNA replication, thereby affecting cellular proliferation . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases characterized by abnormal cell growth.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . By modulating these pathways, this compound can induce cell death in cancer cells, making it a promising candidate for anticancer therapy . Furthermore, the compound affects gene expression by altering the transcriptional activity of specific genes involved in cell survival and proliferation . These cellular effects underscore the compound’s potential in modulating cellular functions and treating various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting metabolic processes . The compound also interacts with DNA, leading to the inhibition of DNA replication and transcription . Additionally, this compound can modulate the activity of transcription factors, resulting in changes in gene expression . These molecular interactions provide a comprehensive understanding of how the compound influences cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . It undergoes degradation in the presence of strong acids or bases, which can affect its efficacy . Long-term studies have demonstrated that this compound can induce sustained changes in cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound has been shown to affect metabolic flux, leading to changes in the levels of various metabolites . By modulating these pathways, this compound can influence cellular energy production and biosynthesis, further highlighting its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The compound’s lipophilicity also enhances its ability to cross cellular membranes, ensuring efficient distribution within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes involved in metabolic processes . These localization patterns are influenced by specific targeting signals and post-translational modifications that direct the compound to its sites of action .

Properties

IUPAC Name

thiadiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c4-3(7)2-1-8-6-5-2/h1H,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWVNNCOIIHEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291837
Record name 1,2,3-Thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4100-20-3
Record name NSC78611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of targeting Serine Acetyltransferase (SAT) for therapeutic development?

A1: Serine Acetyltransferase (SAT) is a key enzyme in the biosynthesis of cysteine, an essential amino acid. [] Inhibiting SAT can disrupt cysteine biosynthesis, which has implications for various biological processes. This approach holds potential for developing treatments for conditions where dysregulated cysteine metabolism plays a role.

Q2: What is known about the interaction of N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide with SAT?

A2: While the provided abstract [] mentions that N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide was identified as a hit compound with SAT inhibitory properties, it does not provide specific details about the interaction mechanism. Further research exploring the binding site, affinity, and kinetic parameters of this interaction would be valuable.

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